2,4-Dichlorobenzene-1,3-diol
Overview
Description
2,4-Dichlorobenzene-1,3-diol is an organic compound with the molecular formula C6H4Cl2O2. It is a derivative of benzene, where two chlorine atoms and two hydroxyl groups are substituted at the 2, 4, 1, and 3 positions, respectively.
Mechanism of Action
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
Biochemical Analysis
Biochemical Properties
It is known that chlorinated benzenes can be degraded by certain bacterial species via hydroxylation, where chlorine atoms are replaced by hydroxyl groups to form catechol . This process involves enzymes such as dioxygenase and dehydrogenase .
Cellular Effects
Other chlorobenzenes have been found to affect mainly the liver and kidneys when exposed to high doses .
Molecular Mechanism
It is known that chlorobenzenes can undergo electrophilic aromatic substitution reactions . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Metabolic Pathways
It is known that chlorobenzenes can be metabolized by certain bacterial species via hydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzene-1,3-diol typically involves the chlorination of resorcinol (benzene-1,3-diol). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. The process can be summarized as follows:
Starting Material: Resorcinol (benzene-1,3-diol)
Reagent: Chlorine gas (Cl2)
Solvent: A suitable solvent such as acetic acid or water
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to control the rate of chlorination.
The reaction proceeds via electrophilic aromatic substitution, where chlorine acts as the electrophile, and the hydroxyl groups on the benzene ring direct the chlorination to the ortho and para positions relative to the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydroxybenzene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as ammonia (NH3) or alkyl halides (R-X) in the presence of a base.
Major Products
Oxidation: Formation of 2,4-dichloro-1,3-benzoquinone.
Reduction: Formation of 2,4-dihydroxybenzene.
Substitution: Formation of 2,4-diaminobenzene or 2,4-dialkylbenzene derivatives.
Scientific Research Applications
2,4-Dichlorobenzene-1,3-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the additional hydroxyl group at the 3 position.
2,4-Dichlorobenzene-1,3-diamine: Similar structure but with amine groups instead of hydroxyl groups.
2,4-Dichlorobenzene-1,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of hydroxyl groups.
Uniqueness
2,4-Dichlorobenzene-1,3-diol is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichlorobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBSPRUZZLSGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937164 | |
Record name | 2,4-Dichlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16606-61-4 | |
Record name | 2,4-Dichlororesorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16606-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcinol, 2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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